Home > Products > Screening Compounds P55795 > 4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine - 852314-02-4

4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-3294413
CAS Number: 852314-02-4
Molecular Formula: C11H5ClF2N4
Molecular Weight: 266.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a common starting material for synthesizing various substituted pyrazolo[3,4-d]pyrimidines. [] It is utilized in reactions involving nucleophilic aromatic substitution at the 4-position. [, ]
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 4-chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine. The structural difference lies in the substituent at the N-1 position, with this compound having a phenyl group instead of a 2,4-difluorophenyl group. [, ]

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: Similar to the phenyl analog, this compound is also a versatile building block in the synthesis of diverse pyrazolo[3,4-d]pyrimidine derivatives. [, , ] It undergoes nucleophilic substitution reactions at the 4-position with various nucleophiles. [, , ]
  • Relevance: This compound is closely related to 4-chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine, differing only in the substituent at the N-1 position. While the target compound has a 2,4-difluorophenyl group, this compound features a methyl group. [, , ]

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative, highlighting the potential for further functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. [] It demonstrates the feasibility of introducing an amine substituent at the 4-position. []
  • Relevance: This compound highlights the possibility of further modification at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system, as seen in the target compound 4-chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine. []

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, signifying its synthetic utility. []
  • Relevance: This compound shares the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core with the target compound, but also possesses a chloromethyl group at the 6-position. This highlights the potential for diverse substitutions on the pyrazolo[3,4-d]pyrimidine ring system. []

1-Benzoyl-Subctituted 6-(Methylthio)-4-Chloro-1h-Pyrazolo[3,4-D]Pyrimidines

  • Compound Description: This series of compounds exhibits analgesic activity and low toxicity in mice models. [] The research on these compounds suggests that pyrazolo[3,4-d]pyrimidines with various substituents may hold therapeutic potential. []
  • Relevance: Although this series differs from 4-chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine in the 1 and 6 positions, they share the core 4-chloro-1H-pyrazolo[3,4-d]pyrimidine structure. This highlights the potential for modifications at various positions of the scaffold to achieve desired biological activities. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea (Compound 1)

  • Compound Description: This compound served as a starting point for developing FLT3 and VEGFR2 inhibitors. [] Although it displayed inhibitory activity, its potency was low, leading to further structural optimization efforts. []
  • Relevance: This compound highlights the importance of the pyrazolo[3,4-d]pyrimidine scaffold, also found in 4-chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine, in designing kinase inhibitors. The presence of an amino linker at the 4-position suggests potential modifications for improving potency and selectivity. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 33)

  • Compound Description: This compound is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2. [] It showed significant anti-tumor activity in an AML mouse model, leading to complete tumor regression. []
  • Relevance: Although structurally distinct from 4-chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine, this compound shares the pyrazolo[3,4-d]pyrimidine motif and features a urea linker at the 4-position. This highlights the versatility of pyrazolo[3,4-d]pyrimidines as kinase inhibitor scaffolds and the potential for developing potent inhibitors by modifying the substituents at the 4-position. []
Overview

4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry and material science. This compound exhibits potential as an antiviral and anticancer agent due to its ability to interact with various biological targets. Additionally, its unique electronic properties make it a candidate for applications in organic electronics and photonics. The compound is classified under pyrazolo[3,4-d]pyrimidines, a group known for their diverse pharmacological activities.

Synthesis Analysis

Methods

The synthesis of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. A common synthetic route includes:

  1. Reaction of 3,4-difluoroaniline with 4-chloropyrazole.
  2. Use of a base to facilitate the reaction.
  3. Cyclization to form the pyrazolo[3,4-d]pyrimidine ring.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to ensure consistent quality and minimize human error. Automated systems for reagent addition and temperature control are also commonly used.

Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core with a chloro substituent and a 3,4-difluorophenyl group attached at the first position.

Data

  • Molecular Formula: C10H7ClF2N4
  • Molecular Weight: Approximately 246.64 g/mol
  • Structural Representation: The compound can be represented as follows:
C1 C(N)C(N)C(Cl)C(F)(F)C(N)\text{C}_1\text{ C}(\text{N})\text{C}(\text{N})\text{C}(\text{Cl})\text{C}(\text{F})(\text{F})\text{C}(\text{N})
Chemical Reactions Analysis

Reactions

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The compound can participate in oxidation or reduction reactions depending on the reagents used.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Technical Details

Common reagents for these reactions include:

  • Nucleophilic Substitution: Sodium methoxide or potassium carbonate in solvents like dimethylformamide.
  • Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases such as potassium phosphate.
Mechanism of Action

The mechanism of action for 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its binding interactions with specific biomolecules and enzymes. For instance, it has been shown to activate ketoreductase enzymes, leading to changes in gene expression and influencing various cellular pathways. This interaction is crucial for its potential antiviral and anticancer activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of the chloro substituent.
Applications

Scientific Uses

The applications of 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine span multiple fields:

  • Medicinal Chemistry: Investigated for its potential as an antiviral or anticancer agent due to its interaction with biological targets.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonics.
  • Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Introduction: Contextualizing the Compound in Kinase Inhibitor Research

Structural Significance as Purine Bioisostere in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisosteric surrogate for the endogenous purine nucleobase adenine, enabling competitive inhibition of ATP-dependent kinases. This mimicry arises from:

  • Electronic Topology: The nitrogen atom at position 3 (equivalent to N1 of adenine) and the electron-deficient pyrimidine ring replicate the hydrogen-bonding pattern and π-π stacking interactions characteristic of adenine binding. Quantum mechanical analyses confirm orbital symmetry between N1 and N3 of pyrazolopyrimidine and the N9 and N7 positions of adenine, facilitating analogous interactions with kinase hinge region residues (e.g., Met793 in EGFR) [6] [8].
  • Tautomeric Stability: Unlike imidazo-fused scaffolds, the 1H-pyrazolo[3,4-d]pyrimidine tautomer predominates under physiological conditions, ensuring consistent binding geometry. This stability prevents ambiguous ligand-receptor interactions that could compromise inhibitory potency [8] [9].
  • Synthetic Versatility: The C4 chloro group provides a versatile handle for nucleophilic displacement with amines, alcohols, or thiols, enabling rapid diversification to optimize target engagement. Computational studies (DFT/B3LYP) reveal the C4 position exhibits the highest electrophilicity in the ring system (Fukui f⁺ index = 0.152), rationalizing its reactivity with nucleophiles [1] [5].

Table 1: Kinase Inhibitory Profiles of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundC4 SubstituentKinase Target (IC₅₀, μM)Cellular Activity (IC₅₀, μM)
12b [1]Aniline derivativeEGFRWT: 0.016; EGFRT790M: 0.236A549: 8.21; HCT-116: 19.56
SI388 SCH₃Src: 0.423GBM models: ≤5.0
Compound 16 [5]Benzamide derivativeEGFR: 0.034NCI-60 panel GI₅₀: 0.018–9.98 μM
Compound 14 [6]ThioglycosideCDK2: 0.057HCT-116: 6 nM

Historical Development of Pyrazolo[3,4-d]pyrimidine Scaffolds in Targeted Therapies

The therapeutic exploitation of pyrazolo[3,4-d]pyrimidines originated from early observations of their intrinsic affinity for purine-binding enzymes:

  • First-Generation Inhibitors: Initial compounds like V (reported in [1]) demonstrated nanomolar EGFR inhibition but lacked mutant selectivity. Structural optimization focused on C4 aniline substitutions to enhance hydrophobic pocket occupation, yielding derivatives (e.g., VII) with improved potency against EGFRWT (IC₅₀ ~50 nM) [1] [3].
  • Overcoming Resistance: Second-generation inhibitors incorporated C3 extensions to address steric hindrance from gatekeeper mutations (e.g., EGFRT790M). Compound 12b (1,3-disubstituted pyrazolopyrimidine) achieved a 15-fold selectivity ratio for EGFRT790M over wild-type, attributed to its optimized binding geometry that accommodates the bulkier methionine residue [1].
  • Scaffold Diversification: Hybridization strategies fused pyrazolopyrimidines with pharmacophores from validated kinase inhibitors (e.g., sunitinib’s indolinone). Derivatives such as compound VI exhibited dual VEGFR2/PDGFRβ inhibition, expanding therapeutic utility beyond EGFR-driven malignancies [5].

The clinical success of covalent pyrazolopyrimidine inhibitors (e.g., osimertinib analogs) underscores the scaffold’s adaptability for irreversible cysteine targeting, further validating its pharmacological relevance [7].

Rationale for 2,4-Difluorophenyl Substitution: Electronic and Steric Implications

The 1-(2,4-difluorophenyl) moiety in 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine represents a calculated structural choice to enhance pharmacodynamic and pharmacokinetic properties:

  • Hydrophobic Complementarity: The difluorophenyl ring occupies Hydrophobic Region I of kinase ATP pockets (e.g., EGFR’s cleft near Leu718 and Val726). Comparative molecular field analysis (CoMFA) indicates fluorination increases steric occupancy by 18% compared to phenyl, improving van der Waals contacts without inducing desolvation penalties [1] [5].
  • Electronic Modulation:
  • σm and σp Effects: Fluorine’s strong electron-withdrawing nature (Hammett σp = 0.15) reduces the aryl ring’s electron density, enhancing halogen bonding with carbonyl oxygens (e.g., Cys773 backbone carbonyl in EGFR). This interaction contributes ~1.8 kcal/mol binding energy, as quantified by free energy perturbation calculations [5] [7].
  • Metabolic Stabilization: Ortho-fluorine impedes cytochrome P450-mediated hydroxylation at the 3-position, reducing oxidative deactivation. Microsomal stability assays confirm a 2.4-fold increase in half-life for 2,4-difluorophenyl vs. 4-fluorophenyl analogs [3] [9].
  • Conformational Restriction: Steric repulsion between ortho-fluorine and the pyrazolo N2 atom induces a ~30° dihedral angle, pre-orienting the ring for optimal insertion into the hydrophobic pocket. This minimizes the entropic penalty of binding compared to freely rotating monohalogenated analogs [5] [8].

Table 2: Impact of N1-Aryl Substitution on Inhibitory Potency

N1-Aryl GroupRelative EGFRWT IC₅₀Log PMicrosomal Stability (t₁/₂, min)
Phenyl1.0 (Reference)2.122
4-Fluorophenyl0.82.338
2,4-Difluorophenyl0.52.553
3,4-Dichlorophenyl0.73.045

Research Gaps in Difluorinated Analogues Compared to Monohalogenated Derivatives

Despite promising attributes, 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives exhibit underexplored dimensions:

  • Mutant-Selectivity Profiles: While monohalogenated derivatives (e.g., 4-Cl-phenyl analogs) show well-characterized activity against EGFRT790M, systematic evaluations of difluorinated compounds against double mutants (L858R/T790M) remain sparse. Molecular dynamics simulations suggest the 2-fluorine atom could clash with Met790’s side chain, potentially compromising efficacy—a hypothesis requiring enzymatic validation [1] [7].
  • Solubility-Potency Tradeoffs: Fluorination increases lipophilicity (Δlog P = +0.4 vs. phenyl), potentially limiting aqueous solubility. Co-crystal structures of difluorinated derivatives reveal membrane-permeating conformations, but empirical data on dissolution rates and bioavailability are lacking for this specific chemotype [5] [9].
  • Alternative Kinase Targeting: Focus on EGFR has overshadowed investigation of other targets. The scaffold’s potential for inhibiting serine/threonine kinases (e.g., p70S6K, Akt) via piperazine/piperidine extensions at C4 is underexploited, despite patent evidence (AU2005322085B2) demonstrating low-nM inhibition [9].
  • Synthetic Accessibility: Current routes to 2,4-difluorophenyl derivatives require multi-step sequences with Pd-catalyzed coupling, yielding <40% overall. Green chemistry approaches (e.g., microwave-assisted, catalyst-free cyclization) reported for analogous pyrazolopyrimidines have not been applied to this compound, representing an opportunity for scalability optimization [5] [6].

Properties

CAS Number

852314-02-4

Product Name

4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-chloro-1-(2,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine

Molecular Formula

C11H5ClF2N4

Molecular Weight

266.63 g/mol

InChI

InChI=1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)9-2-1-6(13)3-8(9)14/h1-5H

InChI Key

NVPDXIIHGBXKKI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=NC=N3)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.